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molecular formula C4H8N4 B185353 5-ethyl-1H-1,2,4-triazol-3-amine CAS No. 22819-05-2

5-ethyl-1H-1,2,4-triazol-3-amine

Cat. No. B185353
M. Wt: 112.13 g/mol
InChI Key: ZVWFWIXWMIMWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444774

Procedure details

A mixture of 1.12 g of 3-amino-5-ethyl-1,2,4-triazole and 1.76 g of 3-dimethylamino-1-(3-pyridyl)-2-propene-1-one in 25 ml of glacial acetic acid was refluxed for six hours and the procedure of Example 1 was continued to give 1.51 g of the desired product as colorless needles, mp 147°-149° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([CH2:7][CH3:8])[NH:4][N:3]=1.CN(C)[CH:11]=[CH:12][C:13]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)=O>C(O)(=O)C>[CH2:7]([C:5]1[N:6]=[C:2]2[N:1]=[CH:11][CH:12]=[C:13]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[N:3]2[N:4]=1)[CH3:8]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
NC1=NNC(=N1)CC
Name
Quantity
1.76 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN2C(N=CC=C2C=2C=NC=CC2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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